
2-Fluoro-3-iodo-5-methylpyridine
Overview
Description
2-Fluoro-3-iodo-5-methylpyridine (CAS: 153034-78-7; molecular formula: C₆H₅FIN; molecular weight: 237.01 g/mol) is a halogenated pyridine derivative characterized by fluorine and iodine substituents at positions 2 and 3, respectively, and a methyl group at position 3. This compound is a white crystalline powder with high reactivity due to the electron-withdrawing effects of fluorine and iodine, making it a critical intermediate in synthesizing active pharmaceutical ingredients (APIs) . China dominates its global production, leveraging advanced manufacturing infrastructure and cost-effective synthesis protocols .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodo-5-methylpyridine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 2-fluoro-5-methylpyridine using iodine and a suitable oxidizing agent . The reaction is usually carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced chemical reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-iodo-5-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyridine derivatives .
Scientific Research Applications
2-Fluoro-3-iodo-5-methylpyridine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-iodo-5-methylpyridine involves its interaction with specific molecular targets. The fluorine and iodine atoms on the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The reactivity and applications of pyridine derivatives are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Electronic Comparisons
Key Observations:
- Positional Isomerism: The iodine position (3 vs.
- Halogen Substitution : Replacing fluorine with chlorine (e.g., 2-Chloro-5-iodopyridine) increases molecular weight and steric bulk, which may reduce reactivity in nucleophilic substitutions .
- Functional Groups: Amino groups (e.g., 5-Fluoro-3-iodopyridin-2-amine) enhance hydrogen-bonding capacity, favoring interactions in drug-target binding .
Physicochemical Properties
Table 3: Physicochemical Comparisons
Notes:
- The methyl group in this compound slightly increases hydrophobicity (LogP ~2.8) compared to non-methylated analogs.
- Chlorine substitution (2-Chloro-5-iodopyridine) raises LogP, suggesting greater membrane permeability .
Biological Activity
2-Fluoro-3-iodo-5-methylpyridine is a heterocyclic compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of both fluorine and iodine atoms on the pyridine ring contributes to its unique reactivity and biological properties. The compound is characterized by:
- Fluorine Atom : Often enhances lipophilicity and alters the electronic properties of the molecule.
- Iodine Atom : Can provide a site for nucleophilic attack and influence the compound's interaction with biological targets.
- Methyl Group : Modifies steric properties, potentially affecting binding affinity to enzymes or receptors.
Synthesis Methods
The synthesis of this compound typically involves halogenation reactions of pyridine derivatives. Various synthetic routes have been explored, including:
- Direct Halogenation : Utilizing iodine and fluorine sources to introduce halogens onto the pyridine ring.
- Nucleophilic Substitution : Employing nucleophiles to replace hydrogen atoms with halogen substituents.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The halogen substituents can significantly influence the compound's reactivity and binding affinity. Key mechanisms include:
- Inhibition of Protein Kinases : The compound has been identified as a potential inhibitor for various protein kinases, which are crucial in signaling pathways related to cell growth and metabolism.
- Cytochrome P450 Interaction : Research indicates that it may interact with cytochrome P450 enzymes, affecting drug metabolism and leading to potential drug-drug interactions .
Case Studies
- Protein Kinase Inhibition : A study demonstrated that this compound acts as a selective inhibitor for certain protein kinases involved in cancer pathways. The compound exhibited IC50 values in the low micromolar range, indicating potent inhibitory activity.
- Agrochemical Applications : In agricultural research, derivatives of this compound have shown effectiveness as fungicides and herbicides, suggesting its utility in crop protection strategies.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Fluoro-3-iodopyridine | C₅H₃FIN | Simpler structure without methyl group |
2-Fluoro-3-bromo-5-methylpyridine | C₆H₅BrN | Different halogen; potential variations in activity |
2-Fluoro-4-methylpyridine | C₆H₆FN | Lacks iodine; serves as a precursor |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-fluoro-3-iodo-5-methylpyridine, and what critical parameters govern its synthesis?
Synthesis typically involves halogenation or cross-coupling strategies. For example:
- Halogen exchange : Iodination at the 3-position of a fluorinated pyridine precursor using iodine monochloride (ICl) or similar reagents under controlled temperatures (0–25°C).
- Metal-catalyzed coupling : Suzuki-Miyaura or Stille couplings could introduce the methyl group at position 5, leveraging the iodine atom as a leaving group . Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
- Inert atmosphere : Moisture-sensitive reactions require nitrogen/argon to prevent hydrolysis .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy :
- NMR to confirm fluorine presence (δ ≈ -120 to -130 ppm for pyridyl-F).
- NMR to resolve methyl protons (δ ~2.5 ppm) and aromatic protons .
Q. What are the primary applications of this compound in organic synthesis?
- Building block for pharmaceuticals : The iodine atom facilitates cross-coupling reactions to introduce aryl/alkyl groups for drug candidates .
- Ligand synthesis : Fluorine’s electron-withdrawing effect enhances metal coordination in catalytic systems .
- Biological probes : Used in radiolabeling (via iodine-125) for imaging or metabolic studies .
Advanced Research Questions
Q. How do electronic and steric effects influence regioselective functionalization of this compound?
- Electronic effects : Fluorine at position 2 deactivates the pyridine ring, directing electrophilic substitution to the 4-position. Iodine at position 3 acts as a leaving group, enabling nucleophilic aromatic substitution (NAS) or cross-coupling .
- Steric hindrance : The methyl group at position 5 may hinder reactions at adjacent positions. Computational modeling (DFT) is recommended to predict reactivity .
- Methodological tip : Use palladium catalysts (e.g., Pd(PPh)) for Suzuki couplings, as iodine’s size requires bulky ligands to prevent side reactions .
Q. What stability challenges arise during storage and handling of this compound, and how can they be mitigated?
- Light sensitivity : Iodine-containing compounds degrade under UV light; store in amber glass at -20°C .
- Moisture sensitivity : Hydrolysis of the C-I bond can occur; use inert atmospheres and molecular sieves in reactions .
- Hazard mitigation : The compound’s toxicity (GHS hazard code T) mandates fume hood use and PPE (gloves, goggles) .
Q. How can contradictory biological activity data for derivatives of this compound be resolved?
- Assay validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature) to reduce variability .
- Metabolite profiling : LC-MS/MS to identify degradation products interfering with activity measurements .
- Structural analogs : Compare with fluorinated pyridines like 2-fluoro-4-iodo-5-methylpyridine (CAS 153034-94-7) to isolate electronic vs. steric contributions .
Properties
IUPAC Name |
2-fluoro-3-iodo-5-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOOZLFFCNANTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437229 | |
Record name | 2-Fluoro-3-iodo-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153034-78-7 | |
Record name | 2-Fluoro-3-iodo-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-FLUORO-3-IODO-5-METHYLPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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